molecular formula C20H28O3 B14082978 7-Hydroxy-8,11,13-abietatrien-19-oic acid

7-Hydroxy-8,11,13-abietatrien-19-oic acid

Cat. No.: B14082978
M. Wt: 316.4 g/mol
InChI Key: GPFVBJYXFRIOFB-FQVATPOOSA-N
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Description

7-Hydroxy-8,11,13-abietatrien-19-oic acid is a diterpenoid compound that belongs to the abietane family It is a naturally occurring organic compound found in various plant species, particularly conifers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-8,11,13-abietatrien-19-oic acid typically involves the oxidation of dehydroabietic acid. One common method includes the use of sodium borohydride (NaBH4) reduction followed by oxidation with reagents such as OsO4 and oxone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research. large-scale synthesis can be achieved through optimized reaction conditions and the use of efficient catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-8,11,13-abietatrien-19-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Hydroxy-8,11,13-abietatrien-19-oic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 7-Hydroxy-8,11,13-abietatrien-19-oic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. Its ability to inhibit PTP1B and its antioxidative properties make it a compound of interest for therapeutic research .

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,4aS,9R)-9-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H28O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,16-17,21H,5,8-9,11H2,1-4H3,(H,22,23)/t16-,17?,19-,20+/m1/s1

InChI Key

GPFVBJYXFRIOFB-FQVATPOOSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@](C3C[C@H]2O)(C)C(=O)O)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2O)(C)C(=O)O)C

Origin of Product

United States

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